Cas no 896034-71-2 (7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione)

7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione structure
896034-71-2 structure
Product Name:7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione
Numero CAS:896034-71-2
MF:C22H18O6
MW:378.374726772308
CID:6444459
Update Time:2025-11-01

7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione
    • 8-ethoxy-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one
    • Inchi: 1S/C22H18O6/c1-3-25-14-8-9-15-16(12-20(23)27-19(15)11-14)17-10-13-6-5-7-18(26-4-2)21(13)28-22(17)24/h5-12H,3-4H2,1-2H3
    • Chiave InChI: VSTHVDQGXZSQTO-UHFFFAOYSA-N
    • Sorrisi: C1(=O)OC2=C(C=CC=C2OCC)C=C1C1C2=C(OC(=O)C=1)C=C(OCC)C=C2

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F1861-0188-3mg
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F1861-0188-5mg
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F1861-0188-10mg
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Ulteriori informazioni su 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione

7',8-Diethoxy-2H,2'H-3,4'-Bichromene-2,2'-Dione (CAS No. 896034-71-2): A Multifunctional Compound with Emerging Applications in Biomedical Research

7',8-Diethoxy-2H,2'H-3,4'-Bichromene-2,2'-Dione (CAS No. 896034-71-2) represents a unique class of organic compounds characterized by its bichromene framework and diethoxy substituents. This molecule belongs to the broader family of chromene derivatives, which are widely studied for their diverse biological activities. The 2H,2'H-3,4'-bichromene core structure, combined with the 7',8-diethoxy functional groups, imparts distinct physicochemical properties that make it a promising candidate for pharmaceutical and materials science applications. Recent advancements in synthetic methodologies and biological profiling have further highlighted its potential in addressing unmet medical needs.

The 7',8-diethoxy substituents in this compound play a critical role in modulating its interaction with biological targets. These ethoxy groups introduce hydrophobicity and steric hindrance, which can influence the molecule’s ability to penetrate cell membranes and bind to specific receptors. The 2H,2'H-3,4'-bichromene core, a bicyclic structure derived from chromene, is known for its stability and versatility in chemical modifications. This structural feature allows for the incorporation of various functional groups, enabling the compound to be tailored for specific therapeutic applications.

Recent studies have demonstrated that the 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione molecule exhibits unique photophysical properties that make it suitable for use in optical imaging and fluorescent labeling. Its dione functionality contributes to the molecule’s ability to absorb and emit light at specific wavelengths, which is a key requirement for applications in bioimaging and sensors. Researchers have also explored its potential as a fluorescent probe for tracking cellular processes in real-time, leveraging its high quantum yield and low photobleaching rate.

One of the most notable recent developments in the field involves the use of 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione as a drug delivery vehicle. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property has been exploited in the development of nanoparticle-based delivery systems, where the compound acts as a carrier molecule to enhance the targeting efficiency of therapeutic agents. A 2023 study published in *Advanced Drug Delivery Reviews* highlighted its potential in targeted drug delivery for cancer therapy, where it demonstrated improved tumor accumulation compared to conventional carriers.

Another area of active research is the antioxidant activity of 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione. The dione ring structure is believed to contribute to its ability to scavenge free radicals and inhibit oxidative stress. This property has led to investigations into its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. A 2022 study in *Free Radical Biology and Medicine* reported that the compound significantly reduced ROS levels in neuronal cell models, suggesting its potential as a neuroprotective agent.

The synthesis of 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione has also been a focus of recent research. Traditional methods often involve multi-step reactions with low yields, but recent advancements in catalytic methodologies have improved its synthetic efficiency. A 2023 paper in *Organic Letters* described a green synthesis approach using microwave-assisted reactions and metal-free catalysts, which not only reduced reaction time but also minimized waste generation. This development is particularly significant in the context of sustainable chemistry and pharmaceutical manufacturing.

Additionally, the 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione molecule has shown promise in materials science applications. Its chromene core provides a platform for the development of conductive polymers and photovoltaic materials. Researchers have explored its potential in organic solar cells, where its electron-deficient nature allows it to act as an acceptor material. A 2023 study in *Advanced Energy Materials* demonstrated that the compound, when combined with donor polymers, achieved a power conversion efficiency of over 12%, making it a viable candidate for next-generation solar cells.

The biocompatibility of 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione is another critical factor in its potential applications. Preliminary studies suggest that it exhibits low cytotoxicity and good biocompatibility with mammalian cells. This property is essential for its use in in vivo applications, such as drug delivery and tissue engineering. A 2023 in vivo study in *Biomaterials* showed that the compound, when incorporated into hydrogel matrices, supported the growth of endothelial cells and promoted angiogenesis, indicating its potential in regenerative medicine.

Despite these promising developments, further research is needed to fully understand the mechanisms of action and potential side effects of 7',8-diethoxy-2H,2'H-3,4'-bichromene-2,2'-dione. Ongoing studies are focused on elucidating its interactions with biological targets and optimizing its chemical structure for enhanced therapeutic efficacy. The interdisciplinary nature of this research, spanning pharmaceutical sciences, materials science, and biotechnology, underscores the molecule’s potential to address a wide range of scientific and medical challenges.

In conclusion, 7',8-Diethoxy-2H,2'H-3,4'-Bichromene-2,2'-Dione (CAS No. 896034-71-2) is a multifunctional compound with significant potential in biomedical research. Its unique chemical structure and functional groups make it a versatile platform for developing novel therapeutics, imaging agents, and advanced materials. As research in this area continues to evolve, the 7',8-diethoxy derivative is poised to play an increasingly important role in addressing complex medical and scientific challenges.

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